molecular formula C17H23BN2O4 B567224 N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide CAS No. 1218791-33-3

N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide

Cat. No.: B567224
CAS No.: 1218791-33-3
M. Wt: 330.191
InChI Key: BKLJRACQSRDTRR-UHFFFAOYSA-N
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Description

“N-(4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylamide” is a chemical compound with the molecular formula C14H20BNO3 . It has a molecular weight of 261.13 g/mol . The compound is also known by several synonyms, including “4’- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetanilide” and "4-Acetamidophenylboronic acid pinacol ester" .


Molecular Structure Analysis

The InChI string of the compound is "InChI=1S/C14H20BNO3/c1-10(17)16-12-8-6-11(7-9-12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3,(H,16,17)" . This indicates the presence of a boron atom, which forms a dioxaborolane ring with three carbon atoms and two oxygen atoms .


Physical and Chemical Properties Analysis

The compound is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Synthesis and Characterization

Researchers have focused on the synthesis and characterization of derivatives containing the dioxaborolane moiety, showcasing its utility in chemical synthesis. For instance, Takagi and Yamakawa (2013) explored syntheses of arenes through palladium-catalyzed borylation, indicating the effectiveness of this method in the presence of sulfonyl groups compared to conventional methods (Takagi & Yamakawa, 2013). This synthesis pathway underscores the compound's relevance in developing new chemical entities and intermediates.

Boron-Containing Compounds

Das, Tang, and Sanyal (2011) reported on the design and synthesis of boron-containing derivatives, highlighting their potential as HGF-mimetic agents. The process utilized a Miyaura borylation reaction, emphasizing the compound's role in creating novel boron-containing derivatives with potential therapeutic applications (Das, Tang, & Sanyal, 2011).

Antitumor Activity and Drug Design

The compound's derivatives have been investigated for antitumor activities, showcasing its contribution to medicinal chemistry. Fahim, Elshikh, and Darwish (2019) synthesized pyrimidiopyrazole derivatives, demonstrating significant in vitro antitumor activity against HepG2 cell line and exploring the compounds through molecular docking and DFT study, which highlights the potential of such compounds in anticancer drug design (Fahim, Elshikh, & Darwish, 2019).

Material Science and Polymer Research

In material science and polymer research, the compound's derivatives serve as intermediates for creating innovative materials. Huang et al. (2021) explored the synthesis, crystal structure, and DFT study of related boric acid ester intermediates, providing insights into their physicochemical properties and potential applications in materials science (Huang et al., 2021).

Safety and Hazards

The compound has been classified as Aquatic Chronic 4 according to the hazard statements . This suggests that it may cause long-term adverse effects in the aquatic environment .

Mechanism of Action

Target of Action

Boronic acid derivatives are often used in suzuki-miyaura coupling reactions , suggesting that this compound may interact with various organic substrates in synthetic chemistry applications.

Mode of Action

It’s known that boronic acids and their derivatives, such as this compound, are commonly used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid or its derivative forms a complex with a transition metal catalyst, typically palladium. This complex then undergoes transmetallation with an organic halide or triflate to form a new carbon-carbon bond .

Biochemical Pathways

In the context of synthetic chemistry, the compound likely participates in the formation of carbon-carbon bonds via suzuki-miyaura coupling, which can be a key step in the synthesis of various organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds, depending on the specific substrates used in the reaction.

Action Environment

The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors. These can include temperature, pH, the presence of a suitable catalyst, and the specific substrates used in the reaction .

Properties

IUPAC Name

N-[4-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O4/c1-7-15(22)20-12-8-9-14(19-11(2)21)13(10-12)18-23-16(3,4)17(5,6)24-18/h7-10H,1H2,2-6H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLJRACQSRDTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NC(=O)C=C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675352
Record name N-[4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-33-3
Record name N-[4-Acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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